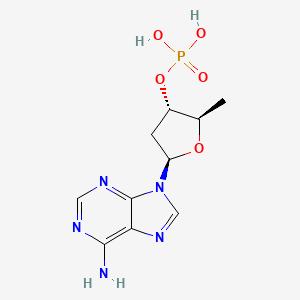
2',5'-Dideoxy-adenosine 3'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5’-Dideoxy-adenosine 3’-monophosphate is an organic compound that belongs to the class of ribonucleoside 3’-phosphates . These are ribonucleosides that contain a phosphate group attached to the C-3 carbon of the ribose or deoxyribose moiety .
Molecular Structure Analysis
The molecular structure of 2’,5’-Dideoxy-adenosine 3’-monophosphate consists of a phosphate group attached to the C-3 carbon of the ribose or deoxyribose moiety . The chemical formula is C10H14N5O5P .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’,5’-Dideoxy-adenosine 3’-monophosphate include a molecular weight of 563.11 , and it is a solid, off-white powder . It is soluble in water at 24 mg/mL .Wissenschaftliche Forschungsanwendungen
Antiviral Activity : 2',3'-Dideoxynucleosides, which are structurally similar to 2',5'-Dideoxy-adenosine 3'-monophosphate, are potent nucleoside analogues active against HIV. They act through competitive inhibition of viral reverse transcriptase and/or incorporation into the viral chain, causing termination. Their activation occurs via intracellular conversion to the 5'-triphosphate, with the formation of the monophosphate being the rate-limiting step (Allender et al., 2001).
Enzymatic Processes : The phosphorylation of compounds similar to 2',5'-Dideoxy-adenosine 3'-monophosphate, such as 2',3'-Dideoxyinosine, by cytosolic 5'-nucleotidase in human lymphoid cells is a key step in their metabolism to active nucleotides, contributing to antiviral activity (Johnson & Fridland, 1989).
DNA Synthesis Inhibition : Compounds like 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates, which are similar to 2',5'-Dideoxy-adenosine 3'-monophosphate, have been shown to be effective inhibitors of DNA polymerases, leading to the termination of DNA synthesis. This property makes them potential candidates for use in DNA sequencing (Chidgeavadze et al., 1984).
Inhibitory Effect on Adenylyl Cyclase : Adenine nucleoside analogues like 2',5'-Dideoxy-adenosine 3'-monophosphate have been found to inhibit adenylyl cyclases, which are enzymes involved in the synthesis of cyclic AMP. This inhibition can have various physiological implications, such as reducing protein kinase A-activated pathways (Désaubry & Johnson, 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O5P/c1-5-6(20-21(16,17)18)2-7(19-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7H,2H2,1H3,(H2,11,12,13)(H2,16,17,18)/t5-,6+,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGZMOICZSFFLB-DSYKOEDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dideoxy-adenosine 3'-monophosphate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

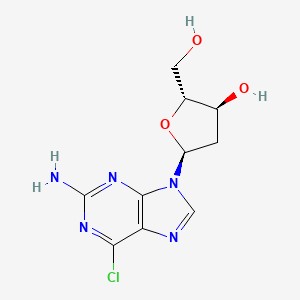
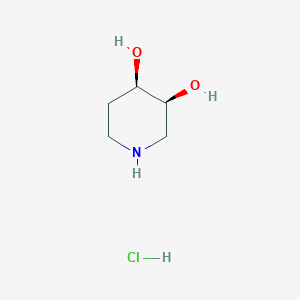
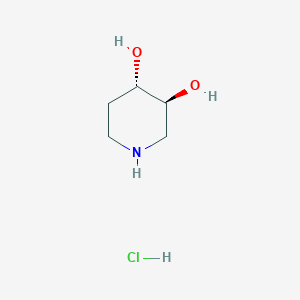
![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)
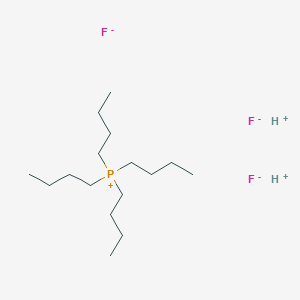
![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)
![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)